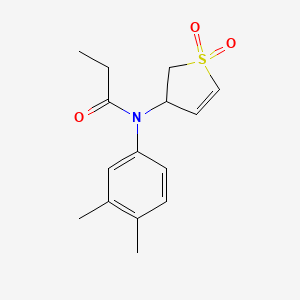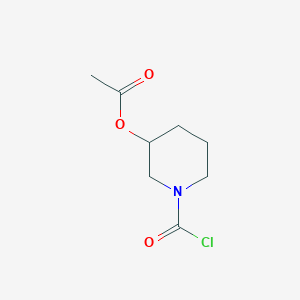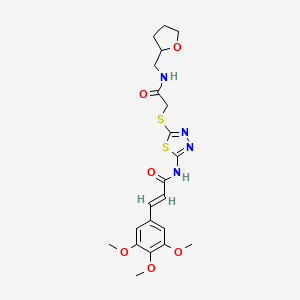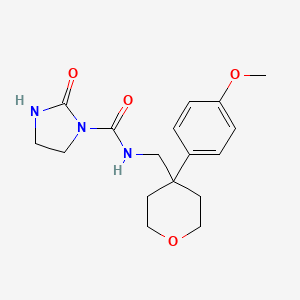![molecular formula C9H13ClO4S B2623632 Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate CAS No. 2503155-41-5](/img/structure/B2623632.png)
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Wirkmechanismus
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore, thereby blocking the flow of calcium ions into the neuron. This blockade results in the inhibition of excitatory neurotransmission, which can lead to a variety of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to produce a variety of biochemical and physiological effects, including impaired learning and memory, increased seizure susceptibility, and neurodegeneration. In addition, this compound has been shown to produce behavioral effects, such as hyperactivity and stereotypy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate in lab experiments is its potency and selectivity for the NMDA receptor. This compound can produce robust and consistent effects on NMDA receptor function, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for producing non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research involving Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate. One area of interest is the role of NMDA receptors in drug addiction and withdrawal, and the potential therapeutic applications of NMDA receptor antagonists in the treatment of addiction. Another area of interest is the development of more selective and potent NMDA receptor antagonists for use in experimental and clinical settings. Finally, there is a need for further research on the long-term effects of NMDA receptor blockade, particularly with regard to neurodegenerative diseases and cognitive impairment.
Synthesemethoden
The synthesis of Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate involves several steps, including the reaction of 1,3-cyclohexadiene with sulfuric acid to form 1,4-cyclohexadiene-1-sulfonic acid, followed by the reaction of the acid with chlorosulfonic acid to form 1,4-cyclohexadiene-1-sulfonyl chloride. The sulfonyl chloride is then reacted with methyl (1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate to form this compound.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and psychiatric disorders. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
Eigenschaften
IUPAC Name |
methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-9(11)7-5-3-2-4-6(5)8(7)15(10,12)13/h5-8H,2-4H2,1H3/t5-,6+,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWVIKJLGHJMU-KVPKETBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2E)-3-{4'-chloro-[1,1'-biphenyl]-3-yl}prop-2-enoic acid](/img/structure/B2623564.png)
![N-Boc-(+/-)-cis-(exo)-2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde](/img/structure/B2623565.png)
![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)
![1-(4-nitrophenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623567.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)